5-Isobutylthiophene-2-carbaldehyde chemical properties
5-Isobutylthiophene-2-carbaldehyde chemical properties
This guide serves as a definitive technical reference for 5-Isobutylthiophene-2-carbaldehyde , a critical heterocyclic building block in medicinal chemistry and advanced materials synthesis.[1]
CAS: 104804-16-2 | Formula: C₉H₁₂OS | MW: 168.26 g/mol [1]
Executive Summary
5-Isobutylthiophene-2-carbaldehyde is a functionalized thiophene derivative characterized by a branched alkyl chain at the C5 position and a reactive formyl group at C2.[1] Unlike its unsubstituted parent (thiophene-2-carbaldehyde), the isobutyl moiety imparts significant lipophilicity (increasing LogP) and steric bulk, modulating the pharmacokinetic profile of downstream pharmaceutical candidates.[1] It is widely utilized as a scaffold in the synthesis of antihistamines, antihypertensives, and organic semiconductors where solubility and film-forming properties are required.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
The molecule exists as a pale yellow to amber liquid at room temperature, exhibiting the characteristic sulfurous, nutty aroma typical of alkylthiophenes.
Table 1: Key Chemical Identifiers
| Property | Specification |
| IUPAC Name | 5-(2-methylpropyl)thiophene-2-carbaldehyde |
| CAS Number | 104804-16-2 |
| SMILES | CC(C)CC1=CC=C(S1)C=O[1] |
| InChI Key | WWHUUTRXFJQXOB-UHFFFAOYSA-N |
| Molecular Weight | 168.26 g/mol |
Table 2: Physicochemical Properties (Experimental & Predicted)
| Parameter | Value | Context |
| Boiling Point | 255–265 °C (est. @ 760 mmHg) | High boiling point due to polarity of aldehyde.[1] |
| Density | 1.06 – 1.08 g/mL | Denser than water. |
| LogP | ~3.1 | Lipophilic; suitable for CNS-active drug design.[1] |
| Solubility | DCM, Chloroform, Ethanol, DMSO | Insoluble in water. |
| Flash Point | >100 °C | Combustible.[2][3] |
Synthetic Pathways[11][12][13][14]
The synthesis of 5-isobutylthiophene-2-carbaldehyde is most efficiently achieved via Vilsmeier-Haack formylation .[1] This pathway is preferred over direct lithiation due to its operational simplicity, scalability, and high regioselectivity for the α-position (C2) of the thiophene ring.[1]
Protocol A: Vilsmeier-Haack Formylation (Primary Route)
Precursor: 2-Isobutylthiophene
Reagents: Phosphoryl chloride (
Mechanism:
The reaction proceeds via the formation of a chloroiminium ion (Vilsmeier reagent) generated in situ from DMF and
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried 3-neck flask under
, charge DMF (1.2 eq) and cool to 0°C. -
Activation: Dropwise add
(1.1 eq) while maintaining the temperature <10°C. Stir for 30 minutes to form the Vilsmeier salt (white/yellow precipitate may form). -
Addition: Add 2-Isobutylthiophene (1.0 eq) dropwise. The reaction is exothermic; control rate to keep T < 20°C.
-
Heating: Warm the mixture to 70–80°C and stir for 3–4 hours. Monitor via TLC (Hexane/EtOAc 9:1) for consumption of starting material.[1]
-
Hydrolysis: Cool to room temperature and pour the mixture onto crushed ice/sodium acetate (aq) buffer to hydrolyze the iminium intermediate to the aldehyde.
-
Workup: Extract with Dichloromethane (
). Wash organics with sat.[1][4] and brine.[1] Dry over .[1] -
Purification: Distillation under reduced pressure (high vacuum) or flash chromatography (Silica, 0-5% EtOAc in Hexanes).[1]
Visualization: Synthesis Logic
Figure 1: Vilsmeier-Haack formylation pathway for the synthesis of the target molecule.
Reactivity & Functionalization[3][12][16]
The chemical behavior of 5-isobutylthiophene-2-carbaldehyde is dominated by the electrophilic aldehyde group and the electron-rich thiophene heterocycle.[1]
Aldehyde Transformations
The C2-formyl group serves as a "chemical handle" for diverse derivatizations:
-
Reductive Amination: Reaction with primary/secondary amines and
yields amine derivatives, common in CNS drug synthesis.[1] -
Knoevenagel Condensation: Reacts with active methylene compounds (e.g., malonic acid) to form acrylic acids (
), precursors to lipophilic cinnamic acid analogs.[1] -
Oxidation: Conversion to 5-isobutylthiophene-2-carboxylic acid using
(Pinnick oxidation) or .[1]
Thiophene Ring Stability
The 5-isobutyl group activates the ring slightly via induction, but the 2-formyl group is strongly deactivating.[1] Consequently, further electrophilic substitution (e.g., bromination) will likely occur at the C4 position (meta to the formyl), though conditions must be controlled to avoid oxidation of the aldehyde.
Visualization: Reaction Divergence
Figure 2: Divergent synthetic utility of the aldehyde functional group.[1]
Applications in Drug Discovery & Materials[2][16]
Pharmaceutical Scaffold
The isobutyl group is a classic bioisostere for other alkyl chains, often used to optimize the Lipophilicity Ligand Efficiency (LLE) .
-
Antihypertensives: Analogs of eprosartan use thiophene-2-carbaldehydes as starting materials.[1][5] The isobutyl derivative offers increased hydrophobic interaction with receptor pockets (e.g., AT1 receptor).
-
Anti-inflammatory Agents: Used in the synthesis of 5-LOX inhibitors where the thiophene ring mimics the arachidonic acid double bond geometry.
Material Science[10]
-
Organic Electronics: The isobutyl chain provides steric bulk that prevents excessive
- stacking aggregation in conductive polymers, improving solubility in organic solvents for spin-coating applications.[1]
Safety & Handling (GHS Classification)
Signal Word: WARNING
| Hazard Class | Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[6][7] |
| Eye Irritation | H319 | Causes serious eye irritation.[7] |
| STOT-SE | H335 | May cause respiratory irritation.[1][6][7] |
Handling Protocol:
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to air oxidation to carboxylic acids over time.[1]
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
-
Spill: Absorb with inert material (vermiculite) and dispose of as hazardous organic waste.[1]
References
-
Synthesis of Thiophene-2-carboxaldehyde: Campaigne, E.; Archer, W. L. 2-Thiophenecarboxaldehyde. Organic Syntheses, 1953 , 33, 93. Link
-
Vilsmeier-Haack Reaction Mechanism: Jones, G.; Stanforth, S. P.[1] The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions, 2004 .[1] Link[1]
-
Chemical Properties of 5-Alkylthiophenes: PubChem Compound Summary for CID 3710536, 5-Butylthiophene-2-carbaldehyde (Analog). National Center for Biotechnology Information.[1] Link[1]
-
CAS Registry Data: 5-Isobutylthiophene-2-carbaldehyde (CAS 104804-16-2).[1][8] Echemi Chemical Database. Link
-
Safety Data Sheet (Analog): 2-Thiophenecarboxaldehyde SDS. Fisher Scientific.[1][7] Link
Sources
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- 3. echemi.com [echemi.com]
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- 5. 2-Thiophenecarboxaldehyde | 98-03-3 [chemicalbook.com]
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